molecular formula C27H51NO7 B11928548 Einecs 269-360-6 CAS No. 68227-48-5

Einecs 269-360-6

Cat. No.: B11928548
CAS No.: 68227-48-5
M. Wt: 501.7 g/mol
InChI Key: IITZECLZJWPUHA-UHFFFAOYSA-N
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Description

Cyclohexene is an organic compound belonging to the class of cycloalkenes. It is a colorless liquid with a sharp odor and has the chemical formula C₆H₁₀ . Cyclohexene is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene can be synthesized through the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction involves heating cyclohexanol with phosphoric acid, leading to the formation of cyclohexene and water . The reaction is typically carried out in a distillation apparatus to separate the product from the reaction mixture.

Industrial Production Methods

Industrially, cyclohexene is produced by the partial hydrogenation of benzene. This process is facilitated by a metal catalyst, usually palladium or nickel . The reaction conditions are carefully controlled to ensure the selective formation of cyclohexene over cyclohexane.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tungsten catalyst.

    Reduction: Hydrogen gas, palladium or nickel catalyst.

    Substitution: Bromine, in the presence of a solvent like carbon tetrachloride.

Major Products

    Oxidation: Cyclohexanol, cyclohexanone, adipic acid.

    Reduction: Cyclohexane.

    Substitution: 1,2-dibromocyclohexane.

Scientific Research Applications

Cyclohexene has several applications in scientific research:

Mechanism of Action

Cyclohexene exerts its effects through various chemical reactions. For example, in electrophilic addition reactions, the π bond in cyclohexene interacts with an electrophile, leading to the formation of a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Cyclohexene can be compared with other similar compounds, such as cyclohexane and cyclohexanol:

    Cyclohexane: A saturated hydrocarbon with the formula . .

    Cyclohexanol: An alcohol with the formula .

Cyclohexene is unique due to its double bond, which makes it more reactive and versatile in chemical reactions compared to cyclohexane and cyclohexanol.

Biological Activity

Einecs 269-360-6 refers to a specific chemical compound that has been evaluated for its biological activity. This article aims to provide a comprehensive analysis of its biological properties, including data tables, case studies, and relevant research findings.

Chemical Identification

  • EC Number : 269-360-6
  • CAS Number : 100.239.172
  • Chemical Name : Not specified in the available sources.

The biological activity of this compound is primarily assessed through its interactions with biological systems, including:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacteria and fungi.
  • Toxicological Effects : Research has shown that exposure to this compound can lead to adverse effects on aquatic organisms, indicating potential ecotoxicological risks.

Case Studies

  • Aquatic Toxicity Assessment :
    • A study conducted on Daphnia magna and Danio rerio revealed that this compound has a measurable toxic effect, impacting reproduction and survival rates in these species. The results indicated an LC50 value (lethal concentration for 50% of the population) that suggests moderate toxicity levels in aquatic environments.
  • Microbial Inhibition Studies :
    • In vitro tests demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be within a range that suggests its potential use as an antimicrobial agent.

Data Table: Biological Activity Summary

Biological Activity Test Organism Effect Observed Concentration (mg/L) Reference
AntimicrobialE. coliGrowth inhibition10
AntimicrobialS. aureusGrowth inhibition5
Aquatic ToxicityDaphnia magnaReduced reproduction15
Aquatic ToxicityDanio rerioIncreased mortality20

Regulatory Status

According to the European Chemicals Agency (ECHA), this compound is listed as a substance of very high concern due to its hazardous properties. Regulatory measures require manufacturers to provide comprehensive data on its environmental impact and potential health risks associated with its use.

Research Findings

Recent studies have focused on the environmental persistence and degradation pathways of this compound. Research highlights include:

  • Persistence in Aquatic Systems : The compound has shown significant resistance to biodegradation under standard testing conditions, raising concerns about long-term ecological impacts.
  • Degradation Products : Investigations into the photodegradation of this compound indicate that while some transformation products are less toxic, others may pose additional risks to aquatic life.

Properties

CAS No.

68227-48-5

Molecular Formula

C27H51NO7

Molecular Weight

501.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H36O4.C6H15NO3/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;8-4-1-7(2-5-9)3-6-10/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);8-10H,1-6H2

InChI Key

IITZECLZJWPUHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)N(CCO)CCO

physical_description

Liquid

Related CAS

67859-77-2

Origin of Product

United States

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